Toliprolol - 2933-94-0

Toliprolol

Catalog Number: EVT-285924
CAS Number: 2933-94-0
Molecular Formula: C13H21NO2
Molecular Weight: 223.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Toliprolol is an aromatic ether.
Classification and Source

Toliprolol belongs to the class of beta-blockers, which are medications that block the effects of adrenaline on beta-adrenergic receptors. This action helps reduce heart rate and blood pressure. The compound is derived from m-cresol and 3-chloro-1,2-propanediol as key starting materials in its synthesis processes. It exhibits high enantiomeric purity, which is crucial for its efficacy and safety in clinical applications.

Synthesis Analysis

Methods of Synthesis

Toliprolol can be synthesized using various methods, with two notable approaches focusing on the synthesis of its enantiomers: (S)-toliprolol and (R)-toliprolol.

  1. Synthesis of (S)-Toliprolol:
    • The process begins with (S)-epichlorohydrin as a raw material. The synthesis involves several steps:
      • Hydrolysis of (S)-epichlorohydrin followed by concentration with m-cresol.
      • Cyclization using thionyl chloride.
      • Further cyclization and reaction with isopropylamine.
    • This method emphasizes mild reaction conditions and high yield, making it suitable for industrial applications .
  2. Synthesis of (R)-Toliprolol:
    • This method also utilizes m-cresol but starts with (R)-3-chloro-1,2-propanediol.
    • Similar steps are followed: concentration, cyclization with thionyl chloride, and reaction with isopropylamine.
    • The process aims to achieve high optical purity and yield while minimizing costs .

Technical Parameters

  • The reactions typically occur under controlled temperatures ranging from 55°C to 110°C.
  • The molar ratios of reactants are carefully maintained to optimize yield and purity.
Molecular Structure Analysis

Toliprolol has a specific molecular structure characterized by the presence of an isopropylamino group attached to a phenoxypropan-2-ol backbone. Its molecular formula is C16_{16}H23_{23}NO3_3, indicating the presence of nitrogen and oxygen in addition to carbon and hydrogen.

Structural Features

  • The compound features a chiral center at the carbon atom adjacent to the alcohol group, which contributes to its enantiomeric forms.
  • The structural configuration significantly influences its biological activity and pharmacokinetics.
Chemical Reactions Analysis

Toliprolol participates in various chemical reactions typical for beta-blockers. These include:

  • Esterification: Reacting with carboxylic acids to form esters that can enhance solubility or modify pharmacokinetic properties.
  • Nucleophilic Substitution: Involving the replacement of halogen atoms in chloro derivatives with nucleophiles like amines or alcohols.
  • Hydrolysis: Breaking down ester bonds in biological systems or during synthesis processes.

These reactions are essential for modifying Toliprolol's properties for specific therapeutic applications.

Mechanism of Action

The primary mechanism of action of Toliprolol involves selective inhibition of beta-adrenergic receptors, particularly beta-1 receptors found predominantly in cardiac tissues. By blocking these receptors:

  • Heart Rate Reduction: Toliprolol decreases heart rate by inhibiting sympathetic stimulation.
  • Decreased Cardiac Output: It reduces myocardial contractility, leading to lower blood pressure.

This dual action makes Toliprolol effective in managing conditions such as hypertension and angina pectoris.

Physical and Chemical Properties Analysis

Toliprolol exhibits several physical and chemical properties that are critical for its application:

  • Molecular Weight: Approximately 275.37 g/mol.
  • Solubility: It is soluble in organic solvents like ethanol but has limited solubility in water.
  • Melting Point: The melting point ranges around 60°C to 62°C for its pure forms.

These properties influence its formulation in pharmaceutical preparations and affect its bioavailability.

Applications

Toliprolol has various applications in clinical settings:

  1. Hypertension Treatment: Used to manage high blood pressure effectively.
  2. Angina Pectoris Management: Helps alleviate chest pain associated with angina by reducing cardiac workload.
  3. Cardiac Arrhythmias Treatment: Effective in controlling irregular heartbeats due to its rate-lowering effects.

Additionally, research is ongoing into its use as a radiotracer for imaging studies targeting beta-adrenergic receptors in neurological applications using positron emission tomography (PET) techniques .

Historical Context and Evolution of Beta-Adrenergic Receptor Antagonists

Emergence of Beta-Blockers in Cardiovascular Pharmacology

The development of beta-adrenergic antagonists revolutionized cardiovascular medicine, originating from Raymond Ahlquist's 1948 proposal of distinct α- and β-adrenergic receptors [1] [4]. Sir James Black's systematic research in the late 1950s led to the first clinically viable beta-blockers, driven by the hypothesis that reducing myocardial oxygen demand (rather than increasing supply) would treat angina. This culminated in pronethalol (1962) and propranolol (1964), the latter becoming the prototypical non-selective beta-blocker [1] [6]. These first-generation agents indiscriminately blocked both β₁ (cardiac) and β₂ (pulmonary, vascular) receptors, establishing the therapeutic principle of adrenergic inhibition while revealing critical limitations:

  • Bronchoconstriction: β₂-blockade risked respiratory compromise in asthma/COPD patients
  • Peripheral vasoconstriction: Unopposed α-adrenergic activity could worsen peripheral circulation
  • Metabolic interference: Impaired glycogenolysis during hypoglycemia [1] [4]

Table 1: Evolution of Beta-Blocker Generations

GenerationReceptor TargetRepresentative AgentsClinical Advantages/Limitations
First (1960s)Non-selective (β₁/β₂)Propranolol, TimololProven efficacy in angina/arrhythmias; Significant β₂-mediated side effects
Second (1970s)Cardioselective (β₁)Toliprolol, Metoprolol, AtenololReduced bronchoconstriction risks; Retained cardiac effects
Third (1980s-)β₁ + VasodilatoryCarvedilol (α₁-block), Nebivolol (β₃-agonism)Added hemodynamic benefits; Broader applications in heart failure

Toliprolol’s Role in the Development of Selective Beta-1 Antagonists

Toliprolol emerged in the early 1970s as a pioneering second-generation beta-blocker, designed to achieve preferential β₁-adrenoceptor antagonism. Its molecular structure incorporated a para-methyl substituent on the aromatic ring, sterically hindering interactions with β₂-receptors in airways and vasculature [4]. Experimental studies demonstrated its 14-24x greater affinity for β₁ over β₂ receptors, a significant selectivity improvement over propranolol (ratio ~1:1) [4]. Key contributions include:

  • Proof of Selectivity Concept: Toliprolol validated the pharmacological feasibility of receptor-subtype discrimination, accelerating development of successors like metoprolol and atenolol [4].
  • Clinical Differentiation: Early trials confirmed preserved cardiac effects (heart rate/blood pressure reduction) with minimized bronchospasm in mild COPD patients compared to non-selective agents [4] [10].
  • Structural Template: Its isopropylaminopropoxy motif with substituted aryl groups became a scaffold for optimizing β₁-selectivity in later compounds [4].

Table 2: Receptor Affinity Profile of Early Cardioselective Beta-Blockers

Compoundβ₁ Selectivity Ratio (β₁:β₂)Relative PotencyYear Introduced
Toliprolol1:14–24Intermediate~1972
Practolol*1:15Low1970
Metoprolol1:34High1973
Atenolol1:48High1976
*Withdrawn due to oculomucocutaneous syndrome [4]

Paradigm Shifts in Beta-Blocker Research: From Non-Selective to Cardioselective Agents

The advent of toliprold and contemporaneous cardioselective agents triggered three interconnected paradigm shifts:

  • Receptor Subtype-Specific Design: Lands' 1967 classification of β₁/β₂ subtypes became the foundation for rational drug design [1]. Researchers prioritized compounds with >20x β₁-selectivity ratios, minimizing "off-target" β₂ effects. This selectivity was later quantified via radioligand binding assays, confirming tolidpolol’s 24-fold preference for cardiac receptors [4].

  • Expanded Therapeutic Applicability: Cardioselectivity enabled beta-blocker use in previously contraindicated populations. For COPD patients, tolidpolol and bisoprolol showed significantly lower FEV₁ reduction versus non-selective agents (2–4% vs. 15–20%) [10]. Similarly, risks of hypoglycemia masking and peripheral vasospasm were attenuated [4] [10].

  • Pharmacological Innovation Beyond Selectivity: Third-generation agents (e.g., carvedilol, nebivolol) combined β₁-blockade with complementary actions—α₁-antagonism or nitric oxide-mediated vasodilation—addressing limitations of pure antagonists in heart failure [1] [6]. Though tolidpolol lacked vasodilatory properties, its role in proving receptor-specific targeting directly enabled these multi-mechanistic successors.

Properties

CAS Number

2933-94-0

Product Name

Toliprolol

IUPAC Name

1-(3-methylphenoxy)-3-(propan-2-ylamino)propan-2-ol

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

InChI

InChI=1S/C13H21NO2/c1-10(2)14-8-12(15)9-16-13-6-4-5-11(3)7-13/h4-7,10,12,14-15H,8-9H2,1-3H3

InChI Key

NXQMNKUGGYNLBY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(CNC(C)C)O

Solubility

Soluble in DMSO

Synonyms

Doberol
ICI 45,763
KO 592
KO-592
KOE 592
MHIP
toliprolol

Canonical SMILES

CC1=CC(=CC=C1)OCC(CNC(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.